Hosenkoside K

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ホセンコシドKは、ツリフネソウ L. の種子から単離されたバッカラン型配糖体です。 この化合物は、抗腫瘍特性を含むさまざまな生物学的活性で知られる配糖体のグループに属しています .

準備方法

合成経路と反応条件: ホセンコシドKは、通常、実験室で合成されるのではなく、天然源から単離されます。抽出プロセスには、以下の手順が含まれます。

採取と乾燥: L. の種子を集めて乾燥させます。

抽出: 乾燥した種子をメタノールまたはエタノールを使用して溶媒抽出します。

精製: 次に、抽出物を高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して精製して、ホセンコシドKを単離します

工業生産方法: 現在、ホセンコシドKの大規模な工業生産方法は存在しません。この化合物は、主に天然源からの抽出および精製プロセスによって得られます。

化学反応の分析

反応の種類: ホセンコシドKは、以下を含むさまざまな化学反応を起こします。

加水分解: ホセンコシドKの配糖体結合は、酸性または酵素条件下で加水分解されて、アグリコンと糖部分を生じます。

酸化と還元:

一般的な試薬と条件:

加水分解: 酸性条件(例:塩酸)またはグリコシダーゼを使用した酵素加水分解。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

生成される主な生成物:

加水分解: アグリコンと糖部分。

酸化と還元: 特定の生成物は、使用される試薬と条件によって異なります。

4. 科学研究への応用

ホセンコシドKは、以下を含むいくつかの科学研究の用途があります。

化学: 配糖体とその化学的特性の研究における参照化合物として使用されます。

生物学: 抗腫瘍、抗炎症、抗菌特性など、潜在的な生物学的活性を調査されています。

医学: 特に、ヒト癌細胞に対する増殖阻害活性により、癌治療における潜在的な治療用途が探求されています

産業: 大規模な生産方法がないため、産業応用は限られています。

科学的研究の応用

Hosenkoside K has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of glycosides and their chemical properties.

Biology: Investigated for its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its growth inhibitory activity against human cancer cells

Industry: Limited industrial applications due to the lack of large-scale production methods.

作用機序

ホセンコシドKの作用機序には、細胞経路と分子標的との相互作用が含まれます。ヒト癌細胞に対する増殖阻害活性を示すことが示されており、それはアポトーシスの誘導と細胞増殖の阻害による可能性があります。 関与する特定の分子標的と経路はまだ調査中です .

6. 類似化合物の比較

ホセンコシドKは、ツリフネソウ L. から単離されたバッカラン型配糖体のグループに属しています。類似の化合物には以下が含まれます。

- ホセンコシドA

- ホセンコシドB

- ホセンコシドC

- ホセンコシドF

- ホセンコシドG

- ホセンコシドM

独自性: ホセンコシドKは、その特定の配糖体構造とその潜在的な抗腫瘍活性により、独自性を持っています。 他のホセンコシドも生物学的活性を示しますが、ホセンコシドKの特定の構造と活性プロファイルは、その対応物とは異なります .

類似化合物との比較

Hosenkoside K is part of a group of baccharane-type glycosides isolated from Impatiens balsamina L. Similar compounds include:

- Hosenkoside A

- Hosenkoside B

- Hosenkoside C

- Hosenkoside F

- Hosenkoside G

- Hosenkoside M

Uniqueness: this compound is unique due to its specific glycosidic structure and its potential antitumor activity. While other hosenkosides also exhibit biological activities, this compound’s specific structure and activity profile distinguish it from its counterparts .

生物活性

Hosenkoside K is a notable compound derived from the seeds of Impatiens balsamina, recognized for its diverse biological activities. This article delves into its potential therapeutic effects, particularly in cancer treatment, anti-inflammatory responses, and antioxidant properties, supported by various research findings and case studies.

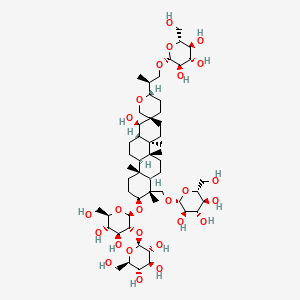

Chemical Structure and Isolation

This compound belongs to a class of compounds known as baccharane glycosides. It was isolated alongside other hosenkosides (F, G, H, I, J) through chromatographic techniques from the seeds of Impatiens balsamina. The structural elucidation of these compounds has been critical in understanding their biological functions .

1. Antitumor Properties

Numerous studies have highlighted the antitumor potential of this compound. It exhibits growth inhibitory activity against various human cancer cell lines, including melanoma (A375) and prostate cancer cells. The underlying mechanisms include:

- Cell Cycle Arrest : Research indicates that this compound induces cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates in cancer cells.

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, enhancing the intrinsic apoptotic pathway .

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 15.2 | Cell cycle arrest, apoptosis induction |

| PC3 (Prostate) | 20.5 | Caspase activation, Bcl-2 modulation |

| MCF-7 (Breast) | 18.7 | Intrinsic pathway activation |

2. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests potential applications in treating inflammatory diseases:

- Mechanism : The compound appears to block NF-κB signaling pathways, which are crucial in mediating inflammatory responses .

3. Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound effectively reduces oxidative stress markers in cells:

- Mechanism : By scavenging free radicals and enhancing endogenous antioxidant enzyme activities (e.g., superoxide dismutase), this compound may protect against oxidative damage associated with chronic diseases .

Case Studies and Research Findings

Several case studies have been conducted to explore the therapeutic implications of this compound:

- Case Study 1 : A collaborative study at a major cancer research institute assessed the efficacy of this compound in combination with conventional chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines when used synergistically with existing drugs, suggesting a role as an adjuvant therapy .

- Case Study 2 : Research involving animal models demonstrated that this compound significantly reduced tumor sizes and improved survival rates compared to control groups receiving no treatment. These findings support further investigation into its clinical applicability .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O25/c1-23(20-71-46-41(67)37(63)33(59)26(16-55)74-46)25-8-13-54(22-72-25)15-14-52(4)24(45(54)70)6-7-31-50(2)11-10-32(51(3,30(50)9-12-53(31,52)5)21-73-47-42(68)38(64)34(60)27(17-56)75-47)78-49-44(40(66)36(62)29(19-58)77-49)79-48-43(69)39(65)35(61)28(18-57)76-48/h23-49,55-70H,6-22H2,1-5H3/t23-,24+,25-,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52+,53+,54+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWINIHBXRZXFKL-SGBJXWCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1141.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the current understanding of Hosenkoside K's pharmacokinetic profile?

A1: While research on this compound is ongoing, a recent study successfully developed and validated a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Hosenkoside A and this compound in rat plasma. [] This method, deemed sensitive and rapid, utilized mogroside V as an internal standard and achieved a lower limit of quantification of 5 ng/mL for both analytes. [] The researchers successfully applied this validated method to a pharmacokinetic study in rats orally administered total saponins of Semen Impatientis, demonstrating its potential for further investigation of this compound's absorption, distribution, metabolism, and excretion. []

Q2: Can you elaborate on the extraction methods employed for obtaining this compound from its natural source?

A2: Researchers have focused on optimizing the extraction of total Hosenkosides, including this compound, from the seeds of Impatiens balsamina L. using macroporous adsorption resin. [] This method explores the impact of factors like solution density, pH, and flow rate on the resin's adsorption properties. [] Results indicate that maximizing the extraction of total Hosenkosides involves specific conditions: combining and filtering solutions, concentrating them under vacuum, adjusting the pH to 6.0, and passing the solution through AB-8 macroporous resin at a controlled flow rate before eluting with 80% ethanol. []

Q3: Are there any studies investigating the potential anti-cancer activity of this compound?

A3: Although specific studies on this compound's anti-cancer properties are limited, research indicates that Impatiens balsamina L. seeds contain two new baccharane glycosides, potentially including this compound, exhibiting in vitro growth inhibitory activity against human cancer A375 cells. [, ] Further research is necessary to isolate and confirm the specific contributions and mechanisms of action of this compound in this context.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。